6-Chloro-5-iodopyridin-3-amine
Overview
Description
6-Chloro-5-iodopyridin-3-amine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 6th and 5th positions, respectively, and an amino group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodopyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-iodo-5-nitropyridine with iron powder under specific conditions to yield this compound . The reaction conditions often require a controlled environment, such as an inert atmosphere and specific temperature settings, to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control systems to maintain reaction conditions. The scalability of the synthesis process is crucial for producing the compound in quantities sufficient for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodopyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
6-Chloro-5-iodopyridin-3-amine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Chloro-5-iodopyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-5-iodopyridin-3-amine include:
- 6-Chloro-5-iodopyridin-2-amine
- 4-Chloro-5-iodopyridin-2-amine
- 5-Chloro-3-iodopyridin-2-ol
- 6-Chloro-2-iodo-3-methylpyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine and iodine atoms at specific positions on the pyridine ring enhances its potential for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
6-chloro-5-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRHAUYZGWXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447759 | |
Record name | 5-Amino-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444902-32-3 | |
Record name | 5-Amino-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 444902-32-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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